5-Chlorouracil 5-Chlorouracil 5-chlorouracil is an organochlorine compound consisting of uracil having an chloro substituent at the 5-position. It is functionally related to a uracil.
Brand Name: Vulcanchem
CAS No.: 1820-81-1
VCID: VC21352403
InChI: InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
SMILES: C1=C(C(=O)NC(=O)N1)Cl
Molecular Formula: C4H3ClN2O2
Molecular Weight: 146.53 g/mol

5-Chlorouracil

CAS No.: 1820-81-1

Cat. No.: VC21352403

Molecular Formula: C4H3ClN2O2

Molecular Weight: 146.53 g/mol

* For research use only. Not for human or veterinary use.

5-Chlorouracil - 1820-81-1

CAS No. 1820-81-1
Molecular Formula C4H3ClN2O2
Molecular Weight 146.53 g/mol
IUPAC Name 5-chloro-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
Standard InChI Key ZFTBZKVVGZNMJR-UHFFFAOYSA-N
SMILES C1=C(C(=O)NC(=O)N1)Cl
Canonical SMILES C1=C(C(=O)NC(=O)N1)Cl
Appearance White Solid
Melting Point >300°C

Chemical Properties

Physical Characteristics

The physical properties of 5-Chlorouracil include:

  • Melting Point: Greater than 300°C .

  • Density: Approximately 1.6838 (rough estimate) .

  • Color: White to off-white crystalline powder .

  • Solubility: Moderately soluble in water (2.501 g/L at 25°C) and highly soluble in ammonium hydroxide solutions (50 mg/mL) .

These properties underline the compound's stability under various conditions, making it suitable for experimental applications.

Chemical Reactivity

The presence of a chlorine atom at the 5-position introduces steric and electronic effects that influence base pairing during nucleic acid synthesis . This modification disrupts normal biochemical processes by altering hydrogen bonding patterns, thereby facilitating mutagenesis studies.

Mechanisms of Action

Interaction with Nucleic Acids

Due to its structural similarity to uracil, 5-Chlorouracil can be incorporated into RNA molecules during transcription . This substitution destabilizes RNA structures and interferes with normal cellular functions. In DNA contexts, pairing with adenine during replication leads to mutations that are pivotal in studying genomic integrity and gene expression regulation .

Apoptotic Pathways

Research indicates that 5-Chlorouracil induces apoptotic-controlled cell death through nuclear translocation of apoptosis-inducing factor (AIF) and activation of caspase-independent pathways such as LEI/L-DNase II . These mechanisms differ significantly from those observed in compounds like 5-Fluorouracil, which primarily cause apoptonecrosis.

Applications in Biochemical Research

Mutagenesis Studies

The ability of 5-Chlorouracil to introduce mutations during RNA transcription has made it an invaluable tool for understanding genetic mutations and their consequences . Researchers utilize this compound to explore nucleotide modifications that impact gene expression.

Antiviral Research

By interfering with RNA synthesis, 5-Chlorouracil serves as a candidate for developing antiviral agents targeting rapidly dividing cells such as virus-infected cells . Its mechanism provides insights into cell cycle regulation and apoptosis pathways relevant to viral replication.

Table: Comparative Analysis of Halogenated Uracils

CompoundSubstituentMechanism of ActionCytotoxicityApplications
UracilHydrogenNormal nucleic acid functionLowBaseline biochemical studies
5-FluorouracilFluorineThymidylate synthase inhibitionHighChemotherapy
5-ChlorouracilChlorineRNA destabilizationModerateMutagenesis, antiviral research

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